(4-Iodobenzyl)methylamine
Overview
Description
(4-Iodobenzyl)methylamine is an organic compound with the molecular formula C8H10IN It consists of a benzene ring substituted with an iodine atom at the para position and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobenzyl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodobenzyl chloride.
Nucleophilic Substitution: The 4-iodobenzyl chloride undergoes nucleophilic substitution with methylamine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves:
Reaction Vessel: A reaction vessel equipped with a stirrer and temperature control is used.
Reagents: 4-iodobenzyl chloride and methylamine are introduced into the vessel.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: (4-Iodobenzyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form different amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Imines or amides are typical products.
Reduction Products: Various amines can be synthesized.
Scientific Research Applications
(4-Iodobenzyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodobenzyl)methylamine involves its interaction with various molecular targets. The iodine atom and the methylamine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
4-Iodobenzylamine: Similar structure but lacks the methyl group.
4-Bromobenzylamine: Similar structure with bromine instead of iodine.
4-Chlorobenzylamine: Similar structure with chlorine instead of iodine.
Properties
IUPAC Name |
1-(4-iodophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIUBCFWCKZLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300245 | |
Record name | 4-Iodo-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887139-07-3 | |
Record name | 4-Iodo-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887139-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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